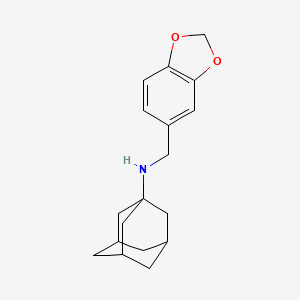![molecular formula C14H16BrN3O2S2 B10879018 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a brominated thiophene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Bromination of the Thiophene Ring: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Coupling Reactions: The final coupling of the brominated thiophene with the thiazole-piperazine intermediate can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Wirkmechanismus
The mechanism of action of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The brominated thiophene and thiazole rings may facilitate binding to hydrophobic pockets, while the piperazine moiety can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A simpler brominated thiophene derivative.
2-Acetyl-5-bromothiophene: Another brominated thiophene with an acetyl group.
5-Bromo-2,2’-bithiophene-5’-carboxaldehyde: A more complex brominated thiophene with a bithiophene structure.
Uniqueness
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, a piperazine moiety, and a brominated thiophene group
Eigenschaften
Molekularformel |
C14H16BrN3O2S2 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H16BrN3O2S2/c15-12-2-1-10(21-12)9-11-13(20)16-14(22-11)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2/b11-9- |
InChI-Schlüssel |
OFFLFNALUULPFX-LUAWRHEFSA-N |
Isomerische SMILES |
C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(S3)Br)/S2 |
Kanonische SMILES |
C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(S3)Br)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylamino)benzoate](/img/structure/B10878935.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B10878937.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878941.png)
![Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10878953.png)


![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)
![(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine](/img/structure/B10878997.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10879007.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
